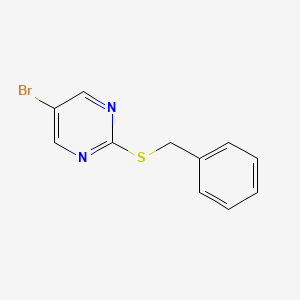

2-(Benzylthio)-5-bromopyrimidine

Übersicht

Beschreibung

2-(Benzylthio)-5-bromopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzylthio group at the 2-position and a bromine atom at the 5-position

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

For instance, they may inhibit or enhance the activity of enzymes, or modulate the signaling pathways mediated by receptors .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in cell growth, metabolism, and signal transduction .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability, efficacy, and safety .

Result of Action

Similar compounds have been shown to exert various biological effects, such as antimicrobial, antifungal, and anticancer activities .

Action Environment

The action of 2-(Benzylthio)-5-bromopyrimidine can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . For instance, the synthesis of similar compounds has been shown to be influenced by environmentally friendly approaches, such as microwave-assisted synthesis and nanoparticle-catalysed synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-bromopyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with pyrimidine derivatives and benzyl halides.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylthio)-5-bromopyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the benzylthio group.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted pyrimidines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated or modified benzylthio derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Benzylthio)-5-bromopyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer and antimicrobial compounds.

Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Benzylthio)-5-methylpyrimidine

- 2-(Benzylthio)-4-chloropyrimidine

- 2-(Benzylthio)-6-bromopyrimidine

Uniqueness

2-(Benzylthio)-5-bromopyrimidine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing selective inhibitors and functional materials .

Biologische Aktivität

2-(Benzylthio)-5-bromopyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C10H8BrN3S

- CAS Number : 79686-18-3

- Molecular Weight : 284.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways.

-

Target Proteins :

- It has been shown to inhibit certain kinases and enzymes involved in cell signaling and proliferation, which are crucial in cancer biology.

- The compound interacts with proteins such as matrix metalloproteinases (MMPs), which play a significant role in tumor progression and metastasis.

-

Biochemical Pathways :

- The inhibition of MMPs leads to reduced extracellular matrix degradation, thereby impeding cancer cell invasion and migration.

- Additionally, it may modulate inflammatory pathways by affecting cytokine production.

Biological Activity

The compound has demonstrated various biological activities in vitro and in vivo, particularly in cancer research. Below are summarized findings from recent studies:

Anticancer Activity

A series of experiments have evaluated the anticancer potential of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Percent Viable Cells at 10 µM (48h) | Percent Viable Cells at 20 µM (48h) |

|---|---|---|---|

| MCF-7 (Breast) | 8.47 | 45.22% | 21.24% |

| HeLa (Cervical) | 9.22 | 46.77% | 29.33% |

| Jurkat (Leukemia) | 4.64 | 40.11% | 24.72% |

These results indicate that the compound exhibits significant growth inhibitory effects, particularly on Jurkat cells, suggesting a potential role in leukemia treatment.

Case Studies

-

In Vivo Studies :

- In a study involving a chick chorioallantoic membrane (CAM) assay, the compound showed promising results in inhibiting angiogenesis, which is critical for tumor growth and metastasis.

-

Mechanistic Insights :

- Molecular docking studies revealed that this compound binds effectively to the active sites of MMP-2 and MMP-9, with docking scores indicating strong binding affinities.

Research Applications

The compound's unique structure makes it a valuable scaffold for further drug development:

- Synthetic Modifications : Researchers are exploring derivatives of this compound to enhance its biological activity and selectivity.

- Therapeutic Potential : Given its mechanism of action, further studies are warranted to evaluate its efficacy as a therapeutic agent in clinical settings.

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-5-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2S/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOANVAJTYXINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607717 | |

| Record name | 2-(Benzylsulfanyl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79686-18-3 | |

| Record name | 2-(Benzylsulfanyl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.